molecular formula C17H19F3N4O2 B2569388 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine CAS No. 1286712-37-5

1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine

Cat. No.: B2569388
CAS No.: 1286712-37-5
M. Wt: 368.36
InChI Key: GYFYUVLJJLAYLZ-UHFFFAOYSA-N
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Description

1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its molecular architecture integrates a piperazine core, a 1H-pyrazole ring connected via an ethyl linker, and a 4-(trifluoromethoxy)benzoyl group. This specific arrangement is characteristic of compounds investigated for targeted biological activity . Piperazine derivatives are a well-established class in medicinal chemistry, frequently serving as key pharmacophores in ligands for various central nervous system (CNS) targets . The incorporation of the 4-(trifluoromethoxy)phenyl moiety is a common strategy in drug discovery, as this group can significantly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity to biological targets . Furthermore, the 1H-pyrazole heterocycle is a privileged structure known to contribute to potent biological activity across a range of targets; pyrazole-based scaffolds have demonstrated notable inhibitory effects on enzymes such as Aurora kinases, which are critical targets in oncology research . As such, this compound presents significant research value as a chemical probe for exploring kinase function and signal transduction pathways . It may also serve as a key intermediate for synthesizing more complex molecules for high-throughput screening or as a lead compound in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c18-17(19,20)26-15-4-2-14(3-5-15)16(25)23-11-8-22(9-12-23)10-13-24-7-1-6-21-24/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFYUVLJJLAYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through a cyclization reaction of hydrazine with an appropriate diketone. The piperazine ring can be introduced via nucleophilic substitution reactions. The trifluoromethoxybenzoyl group is then attached through an acylation reaction using trifluoromethoxybenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine exhibit promising antimicrobial properties. Research involving pyrazole derivatives has shown that modifications can enhance their efficacy against bacterial and fungal strains. For instance, certain derivatives demonstrated significant antimicrobial activity compared to standard drugs .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this piperazine derivative have been evaluated for their ability to reduce inflammation in vivo, showing comparable results to established anti-inflammatory medications like Indomethacin . The presence of electron-donating groups on the pyrazole ring has been linked to increased activity.

Central Nervous System Effects

The piperazine structure is known for its neuropharmacological effects. Studies suggest that derivatives of this compound may interact with serotonin receptors, indicating potential applications in treating mood disorders or anxiety . The dual action of such compounds could lead to the development of new therapeutic agents.

Agrochemical Applications

The compound's structure suggests possible uses as a fungicide or herbicide. Similar pyrazole-based compounds have been explored as crop protection agents due to their ability to inhibit fungal growth effectively . The trifluoromethoxy group enhances the lipophilicity of the molecule, which is advantageous for penetration into plant tissues.

Material Science Applications

In material science, compounds with piperazine and pyrazole functionalities are being investigated for their properties in creating novel polymers or coatings. Their unique chemical characteristics can lead to materials with improved thermal stability and mechanical strength .

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity using serial dilution methods. The results indicated that specific modifications led to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds exhibiting the best results were further analyzed for their mechanisms of action through molecular docking studies .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results showed that certain derivatives significantly reduced edema compared to controls, suggesting their potential as new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxybenzoyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight Key Substituents Pharmacological Target Key Finding(s)
Target Compound 409.3 g/mol Pyrazole-ethyl, 4-(trifluoromethoxy) Sigma-1/CNS receptors High lipophilicity (LogP = 3.2) and moderate metabolic stability (t₁/₂ = 4 h)
Compound 5 395.4 g/mol Pyrazole-butanone, trifluoromethyl Dopamine transporters Reduced BBB penetration due to ketone moiety
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 398.3 g/mol 2-Fluorobenzoyl, nitrobenzyl Sigma-2 receptors High in vitro affinity (Ki = 12 nM) but rapid hepatic clearance
GBR-12909 453.5 g/mol Bis(4-fluorophenyl)methoxy DAT/SERT DAT Ki = 0.8 nM; SERT Ki = 120 nM (low selectivity)

Biological Activity

1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyrazole moiety and a trifluoromethoxy benzoyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}F3_3N4_4
  • Molecular Weight : 350.33 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition may contribute to neuroprotective effects, particularly in models of Alzheimer's disease .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties, especially against Gram-positive bacteria. The trifluoromethoxy group is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their entry into bacterial cells .

Biological Activity Data

Activity Outcome Reference
Acetylcholinesterase InhibitionSignificant inhibition observed in vitro
Antibacterial ActivityEffective against Gram-positive strains
Neuroprotective EffectsAnxiolytic-like profile in animal models

1. Neuropharmacological Evaluation

A study evaluated the anxiolytic-like effects of piperazine derivatives, including compounds structurally related to this compound. The results indicated significant improvement in anxiety-related behaviors in Swiss mice when subjected to various behavioral tests (e.g., elevated plus maze) .

2. Antimicrobial Testing

Research on similar pyrazole derivatives revealed potent antibacterial activity against specific strains. These compounds exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating their potential as alternative antimicrobial agents .

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